molecular formula C13H21N3O2 B13908176 Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate

Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate

Cat. No.: B13908176
M. Wt: 251.32 g/mol
InChI Key: GIKCHXTUDWKICF-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as protection and deprotection of functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate is unique due to its specific bicyclic structure and the presence of both cyano and carboxylate functional groups.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 3-cyano-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-5-4-10-9(6-14)7-15-11(10)8-16/h9-11,15H,4-5,7-8H2,1-3H3

InChI Key

GIKCHXTUDWKICF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(CNC2C1)C#N

Origin of Product

United States

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